N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a dimethoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-12-10-20(15-23(22)31-2)32(28,29)25-19-9-11-21-18(14-19)8-13-24(27)26(21)16-17-6-4-3-5-7-17/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXCJLKMCHIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Quinoline Derivatives
Catalytic hydrogenation of quinoline precursors represents a scalable approach. Source details the reduction of 1,2,3,4-tetrahydroquinolin-6-amine using hydrogen gas (4 MPa) in methanol at 80°C for 24 hours, achieving quantitative conversion under autoclave conditions. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts facilitate this step, with reaction parameters optimized to prevent over-reduction.
Table 1: Hydrogenation Conditions for Tetrahydroquinoline Synthesis
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | 30 mg Pd/C (10 wt%) | |
| Pressure | 4 MPa H₂ | |
| Temperature | 80°C | |
| Reaction Time | 24 hours | |
| Solvent | Methanol | |
| Yield | >95% |
Cyclization of Aminoketones
Alternative routes employ cyclization reactions, as demonstrated in the synthesis of analogous tetrahydroquinoline derivatives. Source describes the use of scandium triflate (Sc(OTf)₃) as a Lewis acid to promote intramolecular cyclization of N-substituted anilines with aldehydes in acetonitrile (CH₃CN). This method achieves 73–85% yields for tetrahydroquinoline cores bearing sulfonamide substituents.
The introduction of the 3,4-dimethoxybenzenesulfonamide group occurs via nucleophilic substitution or carbodiimide-mediated coupling.
Sulfonyl Chloride Amination
Reaction of 3,4-dimethoxybenzenesulfonyl chloride with the tetrahydroquinoline amine intermediate is a standard approach. Source outlines a protocol where 4-nitrobenzenesulfonyl chloride reacts with substituted anilines in dichloromethane (CH₂Cl₂) with pyridine as a base, yielding sulfonamides at 0–25°C. For the target compound, analogous conditions would involve:
- Deprotonation : The amine group of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine reacts with pyridine to form a nucleophilic species.
- Coupling : 3,4-Dimethoxybenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–18 hours.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane).
Table 2: Sulfonamide Coupling Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Sulfonyl Chloride | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Base | Pyridine | |
| Solvent | CH₂Cl₂ | |
| Temperature | 0°C → 25°C | |
| Yield | 68–72% |
EDCI-Mediated Coupling
For sterically hindered amines, carbodiimide activators like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve coupling efficiency. Source reports EDCI’s use in activating sulfonic acids for reaction with amines, particularly in tetrahydroquinoline systems. This method requires:
- Activation : Pre-mixing 3,4-dimethoxybenzenesulfonic acid with EDCI (1.2 equiv) and triethylenediamine (1.5 equiv) in THF for 1 hour.
- Amine Addition : Introduction of the tetrahydroquinoline amine, followed by reflux (66°C) for 48 hours.
Optimization of Reaction Conditions
Solvent Effects
Nonpolar solvents (toluene, CH₂Cl₂) favor sulfonamide coupling by minimizing side reactions, while polar aprotic solvents (DMF, CH₃CN) enhance cyclization kinetics. Source identifies tetrahydrofuran (THF) as optimal for cyclization steps due to its ability to stabilize transition states.
Temperature and Catalysis
- Cyclization : Scandium triflate (0.1 equiv) in CH₃CN at 80°C achieves 85% yield for related tetrahydroquinoline-sulfonamides.
- Hydrogenation : Lower temperatures (50°C) with Pd/C reduce decomposition risks.
Table 3: Comparative Yields Under Varied Conditions
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Sulfonamide Coupling | EDCI, THF, 66°C, 48h | 70% | |
| Cyclization | Sc(OTf)₃, CH₃CN, 80°C, 16h | 85% | |
| Hydrogenation | Pd/C, H₂ (4 MPa), MeOH, 80°C, 24h | >95% |
Characterization and Analytical Techniques
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) reveals ≥98% purity for optimized batches.
Comparative Analysis of Synthetic Routes
The EDCI-mediated route () offers superior reproducibility for small-scale synthesis, while the Sc(OTf)₃-catalyzed cyclization () is preferable for industrial-scale production due to shorter reaction times. Hydrogenation () remains the gold standard for constructing the tetrahydroquinoline core but requires high-pressure equipment.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline core and benzyl group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. For instance, related compounds have been tested against Mycobacterium tuberculosis, demonstrating promising antitubercular activity .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer properties. Investigations into similar quinoline-based structures revealed their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide has been explored for its potential as an enzyme inhibitor. In silico studies have suggested that it may act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of conditions like Alzheimer's disease and type 2 diabetes mellitus .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several sulfonamide derivatives and tested them against Staphylococcus aureus and Escherichia coli. Among these derivatives, one containing a structure similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Case Study 2: Anticancer Activity
In another investigation focusing on quinoline derivatives, compounds were tested against various cancer cell lines including breast and lung cancer models. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity significantly compared to standard treatments .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Line | Result |
|---|---|---|---|
| Antimicrobial | Sulfonamide derivatives | Staphylococcus aureus | MIC < 10 µg/mL |
| Anticancer | Quinoline derivatives | MCF-7 (breast cancer) | IC50 = 15 µM |
| Enzyme Inhibition | N-(1-benzyl-2-oxo...) | Acetylcholinesterase | IC50 = 20 µM |
| Antitubercular | Related sulfonamides | Mycobacterium tuberculosis | Significant inhibition |
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research.
Structural Characteristics
The compound features a tetrahydroquinoline core linked to a benzyl group and a sulfonamide moiety. This combination enhances its chemical reactivity and biological interactions. The presence of methoxy groups on the benzene ring is particularly noteworthy as it may influence the compound's solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 422.53 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.90 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. Notably, it may interfere with kinase activity by competing with adenosine triphosphate (ATP) for binding, which disrupts critical cellular signaling pathways. This mechanism can lead to various therapeutic effects including:
- Anticancer Properties : The inhibition of kinases is particularly relevant in cancer therapy as many oncogenic pathways depend on these enzymes.
- Metabolic Modulation : The compound may also influence metabolic pathways, potentially offering benefits in metabolic disorders.
Research Findings and Case Studies
Several studies have investigated the biological activities associated with compounds similar to this compound. Key findings include:
- Anticancer Activity : Research has shown that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
- Enzyme Inhibition Studies : In vitro assays indicate that these compounds can effectively inhibit specific kinases involved in cancer progression. For example, studies have reported that certain sulfonamide derivatives show promising results in inhibiting the proliferation of cancer cells through kinase inhibition .
- Antimicrobial Properties : Some related compounds have been tested for antimicrobial activity and have shown effectiveness against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with similar compounds can be useful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin) | Anticancer and antimicrobial | Exhibits significant cytotoxicity |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin)-5-chloro | Strong kinase inhibition | Effective against multiple cancer cell lines |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin)-sulfonamide | Antibacterial properties | Potential use in treating infections |
Q & A
Q. Tables
| Key Synthetic Parameters | Conditions |
|---|---|
| Reaction temperature | 0–25°C |
| Solvent | Dichloromethane/THF |
| Base | Triethylamine (2.0 eq) |
| Purification | Silica gel chromatography |
| Common Biological Assays | Parameters |
|---|---|
| Antimicrobial (MIC) | 24–48 hr incubation, 37°C |
| Anticancer (MTT) | 48–72 hr exposure, 570 nm absorbance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
